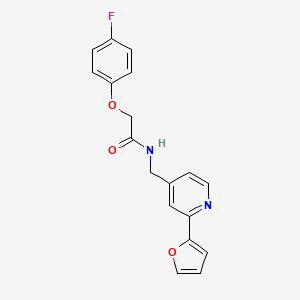
2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15FN2O3 and its molecular weight is 326.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, identified by its CAS number 2034475-77-7, belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C19H19FN4O2, with a molecular weight of 354.4 g/mol. The compound features a furan ring and a pyridine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉FN₄O₂ |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 2034475-77-7 |
Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this compound. Research indicates that modifications at specific positions on the heterocyclic structure can enhance antiviral activity. For example, the presence of a pyridine ring has been associated with improved inhibitory effects against viral enzymes, such as reverse transcriptase .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated IC50 values in the micromolar range against A549 lung cancer cells and MCF7 breast cancer cells . The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies indicate:
- Substitution Effects : The presence of electron-withdrawing groups at the para position of the phenoxy group enhances potency.
- Furan Ring Modifications : Substituents on the furan ring can significantly impact biological activity, with certain modifications leading to increased selectivity and reduced toxicity.
- Pyridine Variants : Changing substituents on the pyridine ring has been shown to affect binding affinity to target proteins involved in cancer progression .
Case Study 1: Antiviral Activity
A study examining various N-Heterocycles found that compounds similar to our target showed promising antiviral activity at concentrations as low as 0.20 μM in MT-4 cells, suggesting that structural modifications can yield potent antiviral agents .
Case Study 2: Anticancer Efficacy
In a comparative analysis of several pyrazole derivatives, one compound exhibited an IC50 value of 0.39 μM against HCT116 colon cancer cells, demonstrating significant anticancer potential . This highlights the importance of structural diversity in developing effective anticancer agents.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-14-3-5-15(6-4-14)24-12-18(22)21-11-13-7-8-20-16(10-13)17-2-1-9-23-17/h1-10H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIWGKWRCCQOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














